
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an indazole ring, and isopropyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole typically involves multi-step organic reactions. One common approach is to start with 2-Chloro-5-fluoropyrimidine as a key intermediate. This intermediate can be reacted with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), various amines, and catalysts such as palladium or copper compounds. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting 2-Chloro-5-fluoropyrimidine with amines can yield 5-fluoro-2-amino pyrimidines .
Scientific Research Applications
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the pyrimidine ring, as well as the indazole ring, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A key intermediate used in the synthesis of the target compound.
5-fluoro-2-amino pyrimidines: Formed by reacting 2-Chloro-5-fluoropyrimidine with amines.
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of benzamide scaffolds.
Uniqueness
5-(2-Chloro-5-fluoropyrimidin-4-yl)-3-isopropyl-2-methylindazole is unique due to its specific substitution pattern and the presence of both pyrimidine and indazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14ClFN4 |
|---|---|
Molecular Weight |
304.75 g/mol |
IUPAC Name |
5-(2-chloro-5-fluoropyrimidin-4-yl)-2-methyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C15H14ClFN4/c1-8(2)14-10-6-9(4-5-12(10)20-21(14)3)13-11(17)7-18-15(16)19-13/h4-8H,1-3H3 |
InChI Key |
AXYTVEBSJALUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)

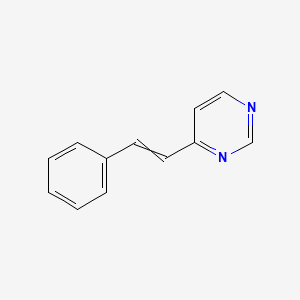
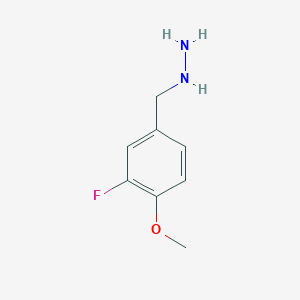

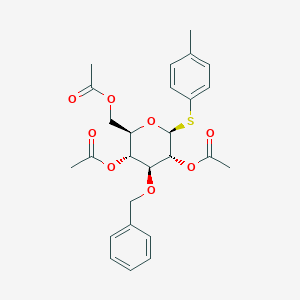
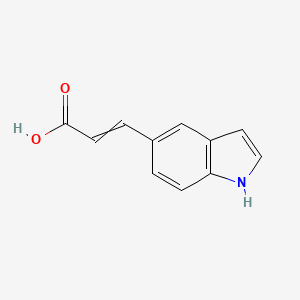
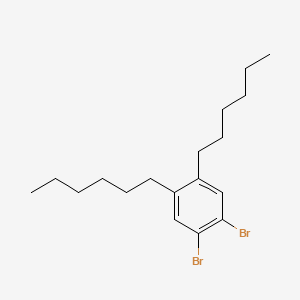
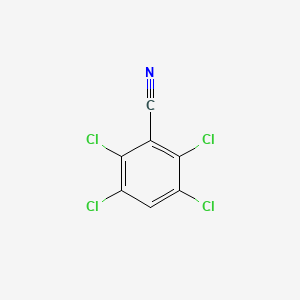

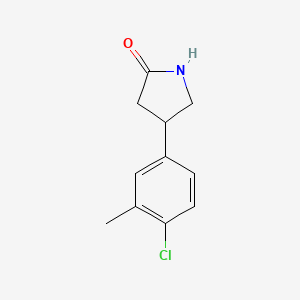
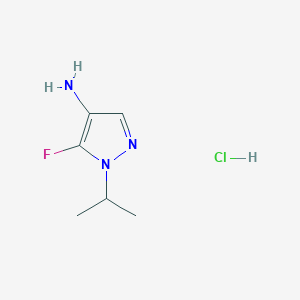
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
